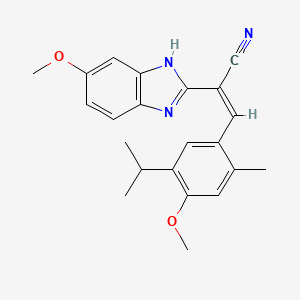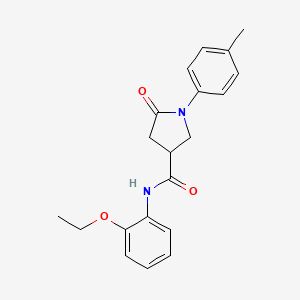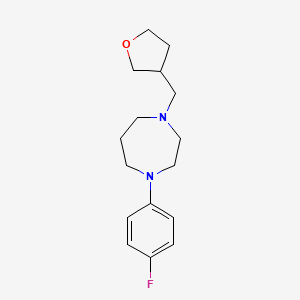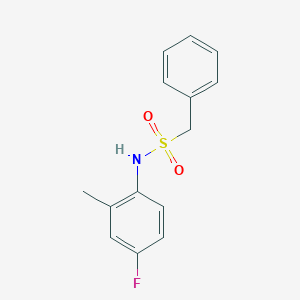
3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide, also known as ENA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.39 g/mol.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide prevents the cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has a low toxicity profile and does not cause any significant adverse effects on normal cells. 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its high purity and stability. However, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is relatively expensive and may not be readily available in large quantities. Additionally, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide may require specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide. One area of interest is the development of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide-based drug delivery systems for targeted cancer therapy. Another potential application of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is in the development of new materials with unique properties, such as optical and electronic properties. Additionally, further studies are needed to investigate the potential use of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide as an antibacterial and antifungal agent.
Synthesemethoden
The synthesis of 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide involves the reaction of 4-ethoxyaniline with 2-methoxy-4-nitrobenzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then treated with acryloyl chloride to yield 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. 3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has also been investigated for its potential use as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-25-15-8-4-13(5-9-15)6-11-18(21)19-16-10-7-14(20(22)23)12-17(16)24-2/h4-12H,3H2,1-2H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXYLPLXFZOTDY-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B5403086.png)



![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403111.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)
![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5403124.png)




![5-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5403158.png)
![1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5403174.png)
![2-(ethoxymethyl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5403176.png)